molecular formula C13H9N3O3 B1417666 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368386-88-2

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B1417666
CAS No.: 1368386-88-2
M. Wt: 255.23 g/mol
InChI Key: IVTANGGGPWRDHG-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1368386-88-2 and a molecular weight of 255.23 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, which includes our compound of interest, can be achieved via the condensation of β-diketones or β-dialdehydes . This process has been characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H9N3O3 . The [1,2,4]triazolo[1,5-a]pyridine ring system is isoelectronic with that of purines .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been found to be remarkably versatile in drug design . It has been used as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical and Chemical Properties Analysis

This compound is a solid substance stored under nitrogen at a temperature of 4°C . It has a molecular weight of 255.23 .

Scientific Research Applications

Antimicrobial Applications

  • A study demonstrated the effectiveness of various 1,2,4-triazolo[1,5-a]pyridine derivatives, including structures similar to 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, in exhibiting significant antibacterial and antifungal activities. These compounds showed promising results against microorganisms like E. coli, S. aureus, P. aeruginosa, S. pyogenes, K. pneumoniae, A. flavus, A. fumigatus, C. albicans, P. marneffei, and T. mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Pharmaceutical Synthesis

  • The compound is involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, a process critical for the efficient and high-yield production of these compounds (Zheng et al., 2014).
  • Further research highlighted the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, pointing to the diversity and potential of these compounds in pharmaceutical contexts (El‐Kazak & Ibrahim, 2013).

Structural Chemistry and Crystal Engineering

  • Investigations into the crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives, including those similar to the compound , have revealed unique electronic and intermolecular interactional characteristics. These findings are valuable for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Versatile Synthesis Methods

  • Research has developed microwave-assisted, metal-free protocols for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, demonstrating a versatile and environmentally benign approach to creating these frameworks (Ibrahim, Behbehani, & Ahmed Arafa, 2020).

Biological Assessment

  • Studies assessing the biological properties of various triazolopyridine derivatives have been conducted, indicating a wide range of potential applications, including antimicrobial and possibly other therapeutic activities (Mabkhot et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes our compound of interest, has found numerous applications in medicinal chemistry . Future research may focus on further exploring its potential in drug design and synthesis .

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, the compound can influence gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with long-term exposure leading to changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic routes. These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its accumulation and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-10-6-2-1-4-8(10)11-14-12-9(13(18)19)5-3-7-16(12)15-11/h1-7,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTANGGGPWRDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CC=C(C3=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 6
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

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